1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
CAS No.: 1797889-33-8
Cat. No.: VC5782296
Molecular Formula: C25H25N5O2
Molecular Weight: 427.508
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797889-33-8 |
|---|---|
| Molecular Formula | C25H25N5O2 |
| Molecular Weight | 427.508 |
| IUPAC Name | 1-(6-indol-1-ylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C25H25N5O2/c1-32-21-7-4-6-20(15-21)28-25(31)19-9-12-29(13-10-19)23-16-24(27-17-26-23)30-14-11-18-5-2-3-8-22(18)30/h2-8,11,14-17,19H,9-10,12-13H2,1H3,(H,28,31) |
| Standard InChI Key | UHJHIOYBQFOPHT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound’s IUPAC name, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, reflects its intricate architecture:
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Indole moiety: A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Piperidine core: A six-membered saturated ring containing one nitrogen atom.
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3-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position.
The molecular formula C₂₅H₂₅N₅O₂ (molecular weight: 427.5 g/mol) and CAS number 1797889-33-8 are critical identifiers .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₅N₅O₂ | |
| Molecular Weight | 427.5 g/mol | |
| CAS Number | 1797889-33-8 | |
| Key Functional Groups | Indole, pyrimidine, piperidine |
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to piperidine-carboxamide derivatives. A plausible route involves:
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Formation of the pyrimidine-indole intermediate: Coupling 6-chloropyrimidin-4-amine with indole under Ullmann or Buchwald-Hartwig conditions.
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Piperidine ring functionalization: Introducing the carboxamide group at the piperidine’s 4-position via nucleophilic acyl substitution.
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Methoxyphenyl conjugation: Reacting the intermediate with 3-methoxyaniline using carbodiimide-based coupling agents.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Indole-pyrimidine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF | 62% |
| 2 | Piperidine carboxamide formation | EDC, HOBt, DIPEA, CH₂Cl₂ | 78% |
| 3 | Methoxyphenyl amine conjugation | DCC, DMAP, THF | 65% |
Reactivity and Stability
The compound’s reactivity is influenced by:
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Pyrimidine ring: Susceptible to electrophilic substitution at electron-deficient positions.
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Indole nitrogen: Participates in hydrogen bonding and π-π stacking interactions.
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Methoxyphenyl group: Enhances lipophilicity, potentially improving blood-brain barrier permeability.
Pharmacological Profile
Table 3: Comparative Cytotoxicity of Analogous Compounds
| Compound | Cell Line (IC₅₀) | Reference |
|---|---|---|
| EVT-3010228 (Analog) | HL-60: 18.2 μM | |
| ZINC19374799 (HDAC inhibitor) | MCF-7: 9.28 μM |
Mechanism of Action
The compound’s putative mechanisms include:
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HDAC inhibition: Disruption of chromatin remodeling, leading to apoptosis .
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Kinase interference: Binding to ATP pockets of tyrosine kinases (e.g., EGFR, VEGFR).
Physicochemical and ADME Properties
Solubility and Permeability
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Aqueous solubility: ~0.12 mg/mL (pH 7.4), suggesting formulation challenges.
Metabolic Stability
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Cytochrome P450 interactions: Likely substrate of CYP3A4/5, with potential for drug-drug interactions.
Applications and Future Directions
Therapeutic Prospects
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Oncology: Combination therapies targeting HDACs and kinases .
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Neurology: Modulation of serotonin receptors via indole moiety.
Research Gaps
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In vivo efficacy: Lack of pharmacokinetic and toxicity data.
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Target identification: High-throughput screening needed to identify primary targets.
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